molecular formula C5H6N2S2 B189748 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- CAS No. 6308-38-9

2,4(1H,3H)-Pyrimidinedithione, 6-methyl-

Cat. No. B189748
CAS RN: 6308-38-9
M. Wt: 158.2 g/mol
InChI Key: CQOAJLIZQSKDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has shown promising results in scientific research, indicating its potential to be used as a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are essential for the growth and replication of viruses, bacteria, and fungi. It has also been shown to disrupt the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been shown to have minimal toxicity in laboratory experiments. It has been shown to be safe for use in animals and humans at therapeutic doses. This compound has been shown to have no significant effects on blood pressure, heart rate, or body temperature.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in laboratory experiments is its low toxicity. This compound can be used at high concentrations without causing harm to the test subjects. In addition, the synthesis of this compound is relatively simple, making it easy to obtain for laboratory experiments.
One of the limitations of using 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in laboratory experiments is its limited solubility in water. This can make it difficult to administer this compound to test subjects in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. One possible direction is to investigate its potential as a therapeutic agent for various diseases. This compound has shown promising results in laboratory experiments, indicating its potential to be used as a natural alternative to synthetic drugs.
Another possible direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound works can provide insights into the development of new drugs that target the same pathways.
Finally, future research can focus on improving the solubility of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- in water. This can make it easier to administer this compound to test subjects in aqueous solutions, making it more practical for use in clinical trials.

Synthesis Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- involves the reaction of 6-methyl-2-thiouracil with carbon disulfide in the presence of a base. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedithione, 6-methyl-. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to possess antiviral, antibacterial, and antifungal properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, it has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In agriculture, 2,4(1H,3H)-Pyrimidinedithione, 6-methyl- has been shown to possess fungicidal properties. It has been shown to be effective against various fungal strains, including Fusarium oxysporum and Botrytis cinerea. This compound has the potential to be used as a natural alternative to synthetic fungicides, which can have harmful effects on the environment.

properties

CAS RN

6308-38-9

Product Name

2,4(1H,3H)-Pyrimidinedithione, 6-methyl-

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

6-methyl-1H-pyrimidine-2,4-dithione

InChI

InChI=1S/C5H6N2S2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)

InChI Key

CQOAJLIZQSKDFC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)S)S

SMILES

CC1=CC(=S)NC(=S)N1

Canonical SMILES

CC1=CC(=S)NC(=S)N1

Other CAS RN

6308-38-9

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.